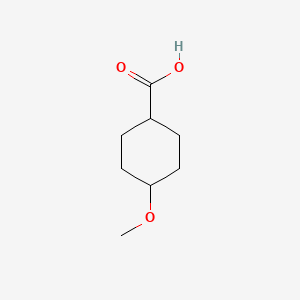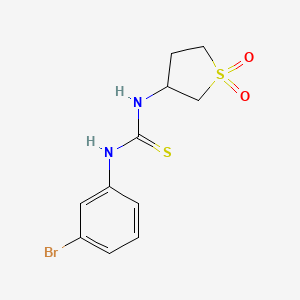
1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiourea derivative that has been synthesized using various methods, and its mechanism of action is still being studied.
Scientific Research Applications
Spectroscopic and Computational Analysis
A novel thiourea derivative, 1-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, was synthesized and characterized through spectroscopic methods and computational studies. Detailed analysis included FTIR, FT-Raman, NMR spectroscopy, density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and time-dependent DFT (TD-DFT) for UV spectra simulation. This comprehensive study aimed to understand the molecule's spectroscopic features, reactive properties, degradation mechanisms, and potential as a lead compound for analgesic drug development (Menon et al., 2018).
Synthesis and Molecular Structure
Another research focus is on the synthesis of N-benzothiazol-2-yl-amides through a copper-catalyzed intramolecular cyclization process, employing various substituted 1-acyl-3-(2-bromophenyl)thioureas. This method yielded a variety of N-benzothiazol-2-yl-amides with good to excellent yields, showcasing the versatility and reactivity of bromophenyl thioureas in synthetic chemistry (Wang et al., 2008).
Antioxidant and Antitumor Activities
A study on a novel thiourea derivative and its metal complexes explored the compounds' synthesis, characterization, thermal and electrochemical behavior, alongside their antioxidant and antitumor activities. This research demonstrates the potential biomedical applications of thiourea derivatives in developing therapeutic agents (Yeşilkaynak et al., 2017).
DNA-binding and Biological Activities
The investigation into new nitrosubstituted acyl thioureas revealed insights into DNA interaction studies, showcasing the anti-cancer, antioxidant, cytotoxic, antibacterial, and antifungal potentials of these compounds. This research underscores the significance of thiourea derivatives in medicinal chemistry and their broad spectrum of biological activities (Tahir et al., 2015).
Molecular Docking Studies
New bioactive Cu(I) thiourea derivatives with triphenylphosphine were synthesized, characterized, and subjected to molecular docking studies to evaluate their interactions with DNA and potential antibacterial properties. This approach highlights the importance of computational methods in understanding and predicting the biological activities of novel compounds (Hussain et al., 2020).
properties
IUPAC Name |
1-(3-bromophenyl)-3-(1,1-dioxothiolan-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2S2/c12-8-2-1-3-9(6-8)13-11(17)14-10-4-5-18(15,16)7-10/h1-3,6,10H,4-5,7H2,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMMXURRLCBHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

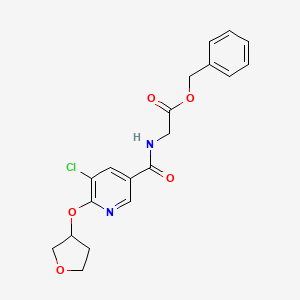
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2450215.png)
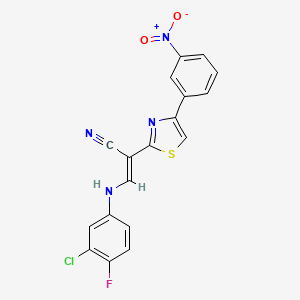
![4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B2450218.png)
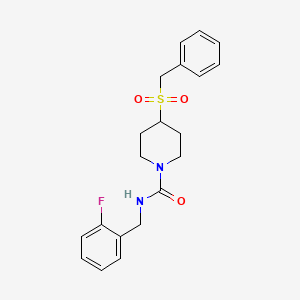
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B2450223.png)
![benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B2450224.png)

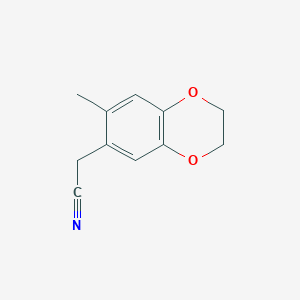
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2450230.png)
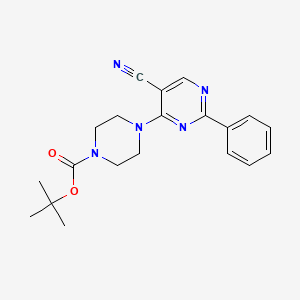
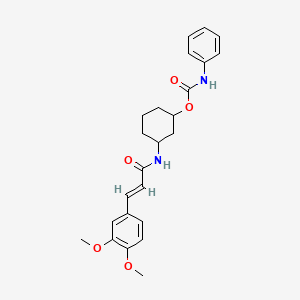
![2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride](/img/structure/B2450233.png)
